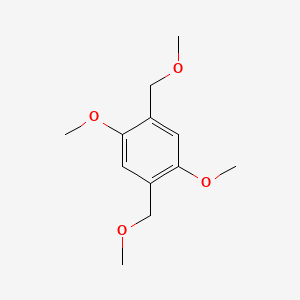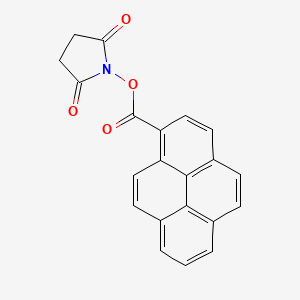
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate, also known as 1-pyrenecarboxylic acid N-hydroxysuccinimide ester, is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is a solid, typically appearing as yellow crystals at room temperature. It is soluble in various solvents and is widely used in chemical synthesis and research due to its unique properties .
Métodos De Preparación
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is typically synthesized through the reaction of 1-pyrenecarboxylic acid with N-hydroxysuccinimide (OSu) under appropriate conditions. The reaction involves the activation of the carboxylic acid group of 1-pyrenecarboxylic acid by converting it into an ester with N-hydroxysuccinimide. This process usually requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction .
Análisis De Reacciones Químicas
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides, which is a common reaction used in protein labeling and modification.
Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism by which 2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate exerts its effects is through its ability to form covalent bonds with amine groups in proteins and other biomolecules. This covalent attachment allows for the fluorescent labeling of these molecules, enabling their detection and study. The molecular targets are typically the amine groups present in proteins and peptides .
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is unique due to its strong fluorescence and ability to form stable covalent bonds with amines. Similar compounds include:
Pyrene-1-carboxylic acid: This compound lacks the N-hydroxysuccinimide ester group, making it less reactive for labeling purposes.
Pyrene-based metal-organic frameworks: These compounds are used in different applications, such as catalysis and adsorption, but do not have the same labeling capabilities.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyrene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-17-10-11-18(24)22(17)26-21(25)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZUVVROWPWZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
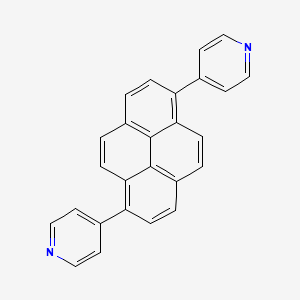
![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)
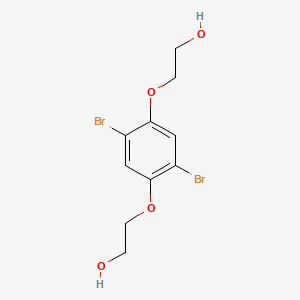
![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)
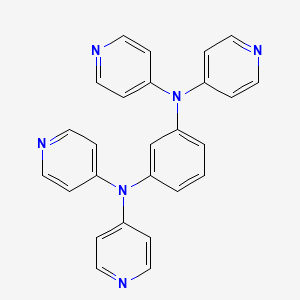
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
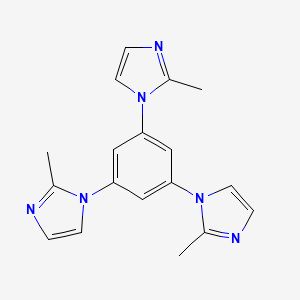
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)


![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
